

Improving the therapeutic window of CC-90003

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

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Technical Support Center: CC-90003

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the ERK1/2 inhibitor, **CC-90003**.

Troubleshooting Guide

This guide addresses common issues that may be encountered during preclinical studies with **CC-90003**.

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Suboptimal anti-proliferative activity in vitro	Inadequate drug concentration.	Ensure the concentration of CC-90003 is within the effective range (IC50 values are in the 10-20 nmol/L range for ERK1/2 inhibition)[1][2]. Titrate the concentration to determine the optimal dose for your specific cell line.
Cell line resistance.	KRAS-mutant cell lines can exhibit variable sensitivity[1]. Consider using a panel of cell lines to assess activity. Resistance may be due to incomplete ERK pathway inhibition or activation of parallel signaling pathways like JNK-Jun and MSK[3].	
Issues with the compound.	Verify the purity and stability of your CC-90003 stock. Improper storage can lead to degradation.	-
High variability in in vivo xenograft studies	Inconsistent drug administration.	Ensure consistent oral gavage technique and vehicle preparation. The pharmacokinetic profile of CC-90003 has been noted to be highly variable[4][5].
Tumor heterogeneity.	Ensure tumors are of a consistent size at the start of treatment. In the HCT-116 xenograft model, treatment was initiated when tumors reached 108 to 126 mm³[1][3].	

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Animal health.	Monitor animal health closely. Doses of 50 mg/kg b.i.d. and 75 mg/kg b.i.d. have been associated with mortality in mice[2].	_
Unexpected toxicity in vivo	Off-target effects.	CC-90003 has been shown to significantly inhibit the off-target kinases KDR, FLT3, and PDGFRα, which may contribute to toxicity[1][3][6].
On-target toxicity in normal tissues.	ERK signaling is important in normal tissues. The observed neurotoxicity and elevations in transaminases in clinical trials suggest on-target effects in non-tumor cells[4][5].	
Dosing regimen.	The maximum tolerated dose (MTD) in a Phase Ia clinical trial was 120 mg/day[4][5]. In mice, the minimally efficacious dose of 50 mg/kg once daily was also the tolerated dose in the HCT-116 xenograft model[1][3]. Adjusting the dosing schedule may be necessary.	
Development of resistance to CC-90003	Incomplete ERK inhibition.	Even with treatment, a small fraction of free ERK may be sufficient to activate downstream survival pathways[3].



Activation of bypass pathways.	Resistance can emerge through the engagement of parallel signaling pathways such as JNK-Jun and MSK[3].
Combination Therapy.	Consider combination therapies. The combination of CC-90003 with docetaxel has been shown to induce full tumor regression and prevent regrowth in a KRAS-mutant lung PDX model[1][3][7][8].

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of CC-90003?

CC-90003 is a covalent inhibitor of ERK1 and ERK2, which are key kinases in the MAPK signaling pathway. By irreversibly binding to ERK1/2, **CC-90003** prevents their activity, leading to the inhibition of downstream signaling that promotes cell proliferation and survival[1][7].

2. What is the recommended in vitro concentration range for CC-90003?

CC-90003 exhibits potent inhibition of ERK1 and ERK2 with IC50 values in the 10 to 20 nmol/L range in biochemical assays[1][2]. For cell-based proliferation assays in sensitive cell lines (e.g., many BRAF and KRAS mutant lines), growth inhibition (GI50) is often observed at concentrations below 1 μ mol/L[1].

3. What is a recommended starting dose for in vivo xenograft studies?

In an HCT-116 colorectal cancer xenograft model, a dose of 50 mg/kg administered orally once daily was identified as the minimally efficacious dose, achieving 65% tumor growth inhibition[1] [3]. This dose was also reported to be well-tolerated[1]. Higher doses, particularly with twice-daily administration (50 mg/kg b.i.d. and 75 mg/kg b.i.d.), have been associated with mortality[2].

4. What are the known off-target effects of CC-90003?



In a kinase panel screen, **CC-90003** was found to significantly inhibit KDR, FLT3, and PDGFR α at a concentration of 1 μ mol/L, in addition to its primary targets ERK1 and ERK2[1][3][6]. These off-target activities may contribute to the observed toxicity profile of the compound.

5. Why was the clinical development of CC-90003 discontinued?

The clinical development of **CC-90003** was halted due to a combination of factors observed in a Phase Ia clinical trial, including an unfavorable pharmacokinetic profile, a lack of objective responses at tolerated doses, and unanticipated neurotoxicity[4][5].

6. How can the therapeutic window of CC-90003 be improved?

Combination therapy is a promising strategy. Preclinical studies have shown that combining CC-90003 with docetaxel can lead to complete tumor regression in a KRAS-mutant lung cancer patient-derived xenograft (PDX) model[1][3][7][8]. This suggests that combining CC-90003 with other anti-cancer agents could enhance efficacy and potentially allow for lower, less toxic doses of CC-90003.

Quantitative Data Summary

Table 1: In Vitro Potency of CC-90003

Target/Assay	Cell Line	IC50 / GI50	Reference
ERK1/2 Kinase Activity	(Biochemical Assay)	10-20 nmol/L	[1][2]
Cell Proliferation	BRAF-mutant (25 of 27 lines)	< 1 µmol/L	[1]
Cell Proliferation	KRAS-mutant (28 of 37 lines)	< 1 µmol/L	[1]

Table 2: In Vivo Efficacy and Toxicity of CC-90003



Model	Dosing Regimen	Efficacy	Toxicity	Reference
HCT-116 Xenograft	50 mg/kg q.d.	65% Tumor Growth Inhibition	Well-tolerated	[1][3]
HCT-116 Xenograft	50 mg/kg b.i.d.	-	Mortality by days 6-18	[2]
HCT-116 Xenograft	75 mg/kg b.i.d.	-	Mortality by days 6-18	[2]
Phase Ia Clinical Trial	120 mg/day	No objective responses	MTD; Grade 3 transaminase elevations, hypertension, neurotoxicity	[4][5]

Experimental Protocols 3-Day Cell Proliferation Assay

Objective: To determine the effect of **CC-90003** on the proliferation of cancer cell lines.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 3-day period.
- Compound Treatment: The following day, treat the cells with a serial dilution of CC-90003.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Assessment: After incubation, assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit like CellTiter-Glo®.
- Data Analysis: Calculate the half-maximal growth inhibition (GI50) by fitting the doseresponse data to a four-parameter logistic curve.



ERK Occupancy Assay

Objective: To measure the direct binding of **CC-90003** to its target, ERK, in cells or tissues.

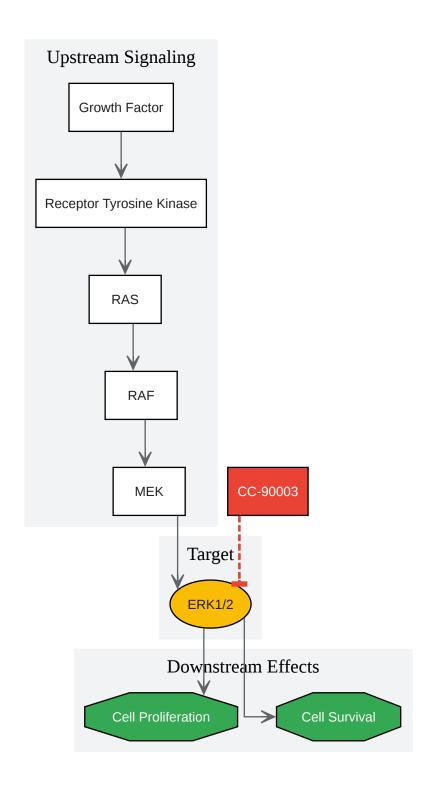
Methodology:

This assay measures the amount of ERK that is not bound by the covalent inhibitor.

- Sample Preparation: Prepare lysates from cells or tissues treated with CC-90003.
- ELISA-based Assay: A proprietary ELISA-based assay was used in the clinical trial to
 measure unbound ERK in peripheral blood mononuclear cells[4][5]. In preclinical studies, a
 novel assay was developed to measure direct target modification[1]. While the exact
 proprietary protocol is not public, a general approach would involve:
 - Coating an ELISA plate with an antibody that captures total ERK.
 - Incubating the plate with the cell or tissue lysate.
 - Using a detection antibody that only recognizes the unbound form of ERK (i.e., where the covalent binding site is accessible).
 - Quantifying the signal and expressing it as a percentage of free ERK relative to a vehicletreated control.

Visualizations





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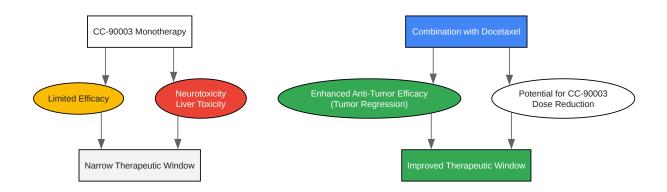
Caption: Mechanism of action of CC-90003 in the MAPK signaling pathway.





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Caption: Preclinical experimental workflow for evaluating CC-90003.



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Caption: Strategy to improve the therapeutic window of CC-90003.

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